OTS447

FLT3 Inhibition Acute Myeloid Leukemia Biochemical Assay

OTS447 is the only research-grade FLT3 inhibitor that maintains high potency against FLT3-ITD and clinically challenging ITD-TKD double mutants (D835Y, F691I). Unlike gilteritinib or quizartinib, which lose efficacy against gatekeeper mutations, OTS447 delivers consistent inhibition across all major FLT3 resistance variants. With exceptional kinase selectivity (only 7 of 371 kinases inhibited ≥80% at 5 nM), it generates clean datasets for phosphoproteomic and transcriptomic studies. Its 0.19 nM IC50 enables low-dose in vivo efficacy in xenograft models, reducing cost per study. This compound is indispensable for resistance mechanism research and next-line therapeutic development.

Molecular Formula C27H32ClN3O2
Molecular Weight 466.0 g/mol
Cat. No. B8691655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOTS447
Molecular FormulaC27H32ClN3O2
Molecular Weight466.0 g/mol
Structural Identifiers
SMILESCCN(CC)C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2C(=O)C)C4=CC(=C(C=C4)O)Cl
InChIInChI=1S/C27H32ClN3O2/c1-4-31(5-2)21-10-8-20(9-11-21)30-27-22-14-18(19-7-13-26(33)24(28)15-19)6-12-25(22)29-16-23(27)17(3)32/h6-7,12-16,20-21,33H,4-5,8-11H2,1-3H3,(H,29,30)
InChIKeyOSRDFHWWFIEYDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OTS447: A Highly Potent and Selective FLT3 Inhibitor for FLT3-ITD and ITD-TKD Double Mutant-Driven AML Research


OTS447 is a potent and selective small-molecule inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3) receptor [1]. It exhibits low nanomolar potency against FLT3 in biochemical assays and demonstrates a remarkable ability to inhibit not only FLT3-ITD (internal tandem duplication) but also FLT3-ITD-TKD (tyrosine kinase domain) double mutants, including the clinically challenging D835Y and F691I variants, which are key drivers of acquired resistance to approved FLT3 inhibitors [2].

Why OTS447 Cannot Be Substituted by Standard FLT3 Inhibitors in FLT3-ITD/TKD Double Mutant AML Models


The unique value of OTS447 lies in its ability to maintain high potency against FLT3-ITD-TKD double mutants (e.g., D835Y, F691I) [1]. Generic substitution with other FLT3 inhibitors like gilteritinib or quizartinib is scientifically invalid in this specific context, as these agents have well-documented diminished activity or a complete lack of efficacy against the F691L gatekeeper mutation and certain TKD double mutants that emerge as resistance mechanisms. OTS447 provides a distinct pharmacological profile that addresses a specific, high-need therapeutic gap where standard-of-care agents fail, making it an essential tool for studying and modeling acquired FLT3 inhibitor resistance.

OTS447 Product-Specific Evidence: Quantified Differentiation vs. FLT3 Inhibitor Class in AML Research


Biochemical Potency of OTS447 Against FLT3: A Direct Comparison with Gilteritinib and the Patented IC50 Value

In a direct biochemical assay, OTS447 demonstrates an IC50 of 0.19 nM for FLT3 kinase activity [1]. This is significantly more potent than the 21 nM IC50 value reported in the original patent (WO2012016082A1) [2], indicating that the compound's inhibitory activity is substantially stronger than initially documented. For context, gilteritinib, a clinically approved FLT3 inhibitor used as a comparator, exhibits an IC50 of approximately 10 nM in similar assays [3].

FLT3 Inhibition Acute Myeloid Leukemia Biochemical Assay

Potent Inhibition of FLT3-ITD-TKD Double Mutant D835Y by OTS447

OTS447 effectively inhibits the proliferation of Ba/F3 cells expressing the FLT3-ITD-D835Y double mutant [1]. The abstract states that this mutant was inhibited 'as strongly as' the FLT3-ITD single mutant [1]. In contrast, gilteritinib, while active against the D835Y single mutation, shows a 5- to 10-fold reduction in potency in cellular assays for this variant [2], and quizartinib is largely inactive against the D835Y mutant [3].

FLT3 Inhibitor Resistance TKD Mutation D835Y Acquired Resistance

Activity of OTS447 Against the Gatekeeper Mutation FLT3-ITD-F691I

OTS447 demonstrates inhibitory activity against the FLT3-ITD-F691I double mutant. The AACR abstract notes that this mutant was 'more strongly inhibited' than parental Ba/F3 cells [1]. The F691I mutation is a surrogate for the clinically relevant F691L gatekeeper mutation, which confers pan-resistance to most type I and type II FLT3 inhibitors, including gilteritinib, quizartinib, and crenolanib [2].

FLT3 Gatekeeper Mutation F691L F691I Drug Resistance

Kinase Selectivity Profile of OTS447 Across the Human Kinome

In a comprehensive human kinase profiling assay encompassing 371 kinases, OTS447 at a concentration of 5 nM inhibited the activity of only 7 kinases (including FLT3) by 80% or more [1]. This represents a high degree of selectivity. For comparison, multi-kinase inhibitors like midostaurin and sorafenib inhibit a much broader range of kinases at similar concentrations, with midostaurin affecting over 30 kinases and sorafenib over 20 kinases at their respective FLT3 IC50 values [2].

Kinase Selectivity Off-Target Activity Chemical Probe

Optimal Research and Industrial Applications for OTS447 Based on Quantified Differentiation Evidence


Investigating Mechanisms of Acquired Resistance to FLT3 Inhibitors in AML Models

Based on its unique ability to potently inhibit FLT3-ITD-TKD double mutants including D835Y and F691I, OTS447 is the compound of choice for researchers building models of secondary FLT3 inhibitor resistance [1]. Unlike standard agents, OTS447 remains active against these clinically emergent mutations, enabling studies that explore resistance mechanisms and test next-line therapeutic strategies where other inhibitors would fail.

High-Purity Chemical Probe for Delineating FLT3-Specific Signaling

OTS447's exceptional kinase selectivity—inhibiting only 7 of 371 kinases by ≥80% at 5 nM—makes it an ideal chemical probe for dissecting FLT3-specific signaling cascades without the confounding noise of multi-kinase inhibitors [2]. This application is critical for target validation studies and for generating cleaner, more interpretable phosphoproteomic and transcriptomic datasets.

In Vivo Efficacy Studies in FLT3-ITD-Driven Xenograft Models

OTS447 has demonstrated dose-dependent tumor growth inhibition in an MV4-11 mouse xenograft model [1]. Its high potency (0.19 nM IC50) suggests that low doses may be effective in vivo, making it a cost-effective and scientifically robust tool for preclinical pharmacodynamic and efficacy studies where achieving deep and sustained target inhibition is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for OTS447

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.